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Compound of Interest

Compound Name: Furazabol

Cat. No.: B1674276

Tokyo, Japan - Emerging from the intensive steroid research landscape of the mid-20th
century, Furazabol represents a unique chapter in the development of synthetic anabolic-
androgenic steroids (AAS). First marketed in Japan in 1969 under brand names such as
Miotolan and Frazalon, its development was pioneered by the Daiichi Seiyaku Company.[1][2]
This technical guide provides an in-depth exploration of the discovery, development, and
pharmacological evaluation of Furazabol for researchers, scientists, and drug development
professionals.

Furazabol, chemically designated as 17a-methyl-5a-androstano[2,3-c]furazan-17(3-ol, is a
synthetic, orally active AAS derived from dihydrotestosterone (DHT).[1] Its structure is notably
similar to that of stanozolol, another prominent DHT derivative. The key distinction lies in the
heterocyclic ring fused to the A-ring of the steroid nucleus; Furazabol possesses a furazan
(1,2,5-oxadiazole) ring system, whereas stanozolol features a pyrazole ring.[1][2][3] This
structural modification significantly influences its activity and metabolic profile.

Development and Historical Context

The development of Furazabol occurred during a period of intense effort to dissociate the
anabolic (muscle-building) effects of testosterone from its androgenic (masculinizing) effects.
The primary goal was to create compounds with a high therapeutic index, suitable for treating
catabolic states without significant virilizing side effects. Furazabol gained international
notoriety not for its clinical use, but in the realm of sports doping during the 1988 Seoul
Olympics. The controversy surrounding Canadian sprinter Ben Johnson, who ultimately tested
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positive for stanozolol, brought Furazabol into the spotlight as his physician claimed it was the
intended administered substance.[1][2]

A notable claim during its early clinical use was its potential as an antihyperlipidemic agent,
purportedly useful in treating atherosclerosis.[1] However, this assertion is now largely
considered a misinterpretation of early findings. Like many oral AAS, Furazabol can lower total
cholesterol, but this effect is primarily achieved by suppressing high-density lipoprotein (HDL)
levels, which adversely affects the overall lipid profile and increases cardiovascular risk.[1][2][3]

A logical timeline of Furazabol's development is presented below.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1674276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837614/
https://www.reddit.com/r/steroids/wiki/compounds/miotolan/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837614/
https://www.benchchem.com/product/b1674276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837614/
https://www.reddit.com/r/steroids/wiki/compounds/miotolan/
https://eureka.patsnap.com/patent-CN109627273A
https://www.benchchem.com/product/b1674276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Figure 1: Furazabol Development and History Timeline
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Figure 1: Furazabol Development and History Timeline
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Pharmacological Profile

Furazabol's biological activity is characterized by a favorable separation of anabolic and
androgenic effects, a primary objective of its development. It is an orally active compound due
to the presence of a 17a-methyl group, which protects it from extensive first-pass hepatic
metabolism. However, this structural feature is also associated with a risk of hepatotoxicity.[1]
The elimination half-life of Furazabol is relatively short, reported to be between 1.3 and 1.9
hours in human subjects, with metabolites like 16-hydroxyfurazabol being excreted in the
urine.[4][5]

Quantitative Anabolic and Androgenic Activity

The myotrophic (anabolic) and androgenic activity of Furazabol was determined using the
Hershberger assay in animal models. This assay compares the stimulatory effect of a
substance on the levator ani muscle (an indicator of anabolic activity) with its effect on the
ventral prostate or seminal vesicles (indicators of androgenic activity). The data for Furazabol,
often compared to the reference standard Methyltestosterone, are summarized below.

. . . . Anabolic-to-
Compound Anabolic Rating Androgenic Rating . .
Androgenic Ratio
Furazabol 270 - 330 73-94 ~3.4:1
Testosterone 100 100 11
Stanozolol 320 30 ~10.7:1
Methyltestosterone 90 - 150 90 - 150 ~1:1

Data compiled from
multiple sources for
comparative

purposes.[3][6]

Experimental Protocols
Synthesis of Steroid [2,3-c] Furazan Compounds
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The foundational synthesis of Furazabol and related compounds is detailed in patents
assigned to Daiichi Seiyaku. The general process involves the creation of a furazan ring on the

A-ring of a steroid precursor. A representative workflow for this chemical synthesis is outlined
below.

Figure 2: General Synthesis Workflow for Steroid [2,3-c] Furazans
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Figure 2: General Synthesis Workflow for Steroid [2,3-c] Furazans

A patent filed in the mid-1960s outlines a process for producing these compounds. The core of
this process involves converting a 3-keto steroid into a 2-oximino derivative, which is then
cyclized to form the furazan ring. This method provided the basis for the commercial production
of Furazabol.

Hershberger Assay for Anabolic and Androgenic Activity

The standard protocol for assessing the anabolic and androgenic properties of compounds like
Furazabol is the Hershberger assay, first established in the 1950s.

Objective: To determine the relative anabolic and androgenic potency of a test compound by
measuring the weight changes in specific androgen-dependent tissues in a castrated rodent
model.

Methodology:

¢ Animal Model: Immature, prepubertal male rats (e.g., Sprague-Dawley or Wistar strain) are
used. The animals are castrated at approximately 21-22 days of age to remove the
endogenous source of androgens.

o Acclimation: A post-castration recovery period of 7-14 days allows for the regression of
androgen-dependent tissues.

e Dosing: The test compound (Furazabol) is administered daily for 10 consecutive days.
Administration is typically via oral gavage or subcutaneous injection. A vehicle control group
and a reference androgen group (e.g., testosterone propionate) are included.

e Necropsy: On day 11 (24 hours after the final dose), the animals are euthanized. The
following tissues are carefully dissected, trimmed of excess fat and connective tissue, and
weighed:

o Anabolic Indicator: Levator ani muscle.

o Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands
and fluids).
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o Data Analysis: The weights of the tissues from the treated groups are compared to the
vehicle control group. The ratio of the increase in levator ani muscle weight (anabolic effect)
to the increase in ventral prostate/seminal vesicle weight (androgenic effect) is calculated to

determine the anabolic-to-androgenic ratio.

The workflow for this crucial bioassay is visualized below.
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Figure 3: Experimental Workflow of the Hershberger Bioassay
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Figure 3: Experimental Workflow of the Hershberger Bioassay
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Mechanism of Action: Androgen Receptor Signaling

Like all AAS, Furazabol exerts its effects by acting as an agonist for the androgen receptor
(AR). The steroid, being lipophilic, diffuses across the cell membrane and binds to the AR
located in the cytoplasm. This binding event causes a conformational change in the receptor,
leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then
translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known
as androgen response elements (ARES) in the promoter regions of target genes. This
interaction modulates the transcription of these genes, leading to increased protein synthesis
and the subsequent anabolic effects observed in muscle tissue.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1674276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Figure 4: Simplified Androgen Receptor Signaling Pathway
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Figure 4: Simplified Androgen Receptor Signaling Pathway
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In conclusion, Furazabol stands as a noteworthy example of targeted steroid design from the
20th century. Its development, driven by the quest for a high anabolic-to-androgenic ratio,
resulted in a unique furazan-fused steroid with distinct pharmacological properties. While its
clinical use has been limited and its reputation intertwined with sports doping, the study of its
history, synthesis, and biological evaluation provides valuable insights for modern drug
discovery and development in endocrinology and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anabolic—androgenic steroids: How do they work and what are the risks? - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. reddit.com [reddit.com]

o 3. Synthesis method of furazabol intermediate androstane-17alpha-methyl-17beta-hydroxyl-
3-ketone - Eureka | Patsnap [eureka.patsnap.com]

e 4. Furazabol - Wikipedia [en.wikipedia.org]

e 5. Excretion study of furazabol, an anabolic steroid, in human urine - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [The Genesis of a Unique Anabolic Agent: A Technical
History of Furazabol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674276#discovery-and-history-of-furazabol-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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